Differential Effect on Basal Insulin Secretion: ATM-1001 vs. TR100 in MIN6 β-Cells
In MIN6 pancreatic β-cells, ATM-1001 exhibits a cleaner pharmacological profile than TR100 by not elevating basal insulin secretion. TR100 treatment significantly increased basal insulin secretion under 2.8 mM glucose conditions, whereas ATM-1001 treatment showed no significant effect on basal secretion [1]. Both compounds suppressed glucose-stimulated insulin secretion (GSIS) at 25 mM glucose, but the absence of basal stimulation with ATM-1001 represents a functionally meaningful differentiation [1].
| Evidence Dimension | Basal insulin secretion (2.8 mM glucose, 1 h treatment) |
|---|---|
| Target Compound Data | No significant increase in basal insulin secretion vs. vehicle control |
| Comparator Or Baseline | TR100: Significant increase in basal insulin secretion (P < 0.05 vs. vehicle) |
| Quantified Difference | Qualitative difference in basal secretion profile; ATM-1001 shows no elevation, TR100 shows significant elevation |
| Conditions | MIN6 β-cells, 2.8 mM (basal) glucose, 1 h treatment, n = 5–6 independent experiments |
Why This Matters
This differentiation is critical for metabolic studies where confounding basal insulin secretion alters baseline experimental conditions; ATM-1001 enables selective interrogation of glucose-stimulated pathways without perturbing resting state secretion.
- [1] Currier WA, Stehn JR, Swain A, et al. On-target action of anti-tropomyosin drugs regulates glucose metabolism. Scientific Reports. 2018;8:4604. Figure 6D. View Source
